molecular formula C23H23N3O4 B11619321 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

Cat. No.: B11619321
M. Wt: 405.4 g/mol
InChI Key: YPJCGFMDAMLIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of benzodioxole, oxazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the oxazole ring would produce amines.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and ultimately influencing cell behavior.

Comparison with Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE is unique due to its combination of benzodioxole, oxazole, and piperazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C23H23N3O4/c1-16-21(22(24-30-16)18-5-3-2-4-6-18)23(27)26-11-9-25(10-12-26)14-17-7-8-19-20(13-17)29-15-28-19/h2-8,13H,9-12,14-15H2,1H3

InChI Key

YPJCGFMDAMLIKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.